LogP Differentiation: +3.98 log Units Higher Lipophilicity vs. Des-tert-Butyl Analog
The target compound exhibits an ACD/LogP of 7.07 , compared to an ACD/LogP of 3.09 for 2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, the direct analog lacking the N1-(4-tert-butylbenzyl) substituent . The 4-tert-butylbenzyl substitution thus contributes approximately +3.98 log units of additional lipophilicity. Furthermore, the target compound's LogP of 7.07 exceeds that of the N-benzyl analog (LogP 4.94) by +2.13 log units, indicating that the tert-butyl group, not merely benzyl substitution, drives this lipophilicity enhancement. This elevated LogP correlates with a substantially higher predicted bioconcentration factor (ACD/BCF pH 7.4: 34,322.30) compared to the des-tert-butyl analog (ACD/BCF pH 5.5: 73.63) .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP = 7.07 |
| Comparator Or Baseline | 2-[(4-Methoxyphenoxy)methyl]-1H-benzimidazole: ACD/LogP = 3.09; 1-Benzyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole: logP = 4.94 |
| Quantified Difference | +3.98 log units vs. des-tert-butyl analog; +2.13 log units vs. N-benzyl analog |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
A logP difference of ~4 units represents a roughly 10,000-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and experimental assay behavior across different comparator compounds.
